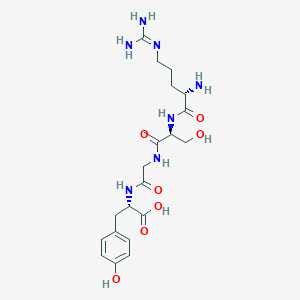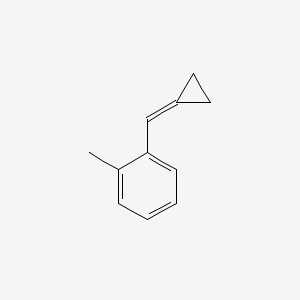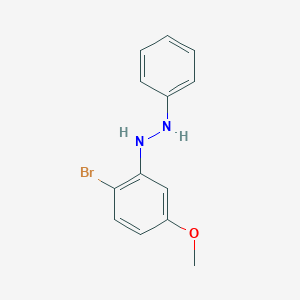
2-(3-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives
Métodos De Preparación
The synthesis of 2-(3-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione typically involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This reaction provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-(3-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(3-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structural properties make it useful in biological imaging and as a probe for studying biological processes.
Industry: Used in the development of new materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-(3-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:
2,3-Dihydroquinazolin-4(1H)-one: Another nitrogen-containing heterocyclic compound with various biological activities.
Tetrakis(4-ethynylphenyl)methane: A compound used in the synthesis of microporous organic polymers with unique adsorption properties.
The uniqueness of this compound lies in its specific structural features and the resulting properties, which make it suitable for a wide range of applications in different fields.
Propiedades
Número CAS |
917511-28-5 |
|---|---|
Fórmula molecular |
C24H13NO2 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
2-(3-ethynylphenyl)-5-(2-phenylethynyl)isoindole-1,3-dione |
InChI |
InChI=1S/C24H13NO2/c1-2-17-9-6-10-20(15-17)25-23(26)21-14-13-19(16-22(21)24(25)27)12-11-18-7-4-3-5-8-18/h1,3-10,13-16H |
Clave InChI |
RAPITZIJIOJUJP-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C#CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(1R)-1-(2-bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B12616819.png)
![3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12616823.png)

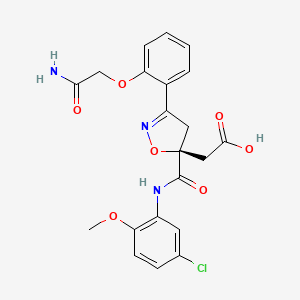


![ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B12616843.png)
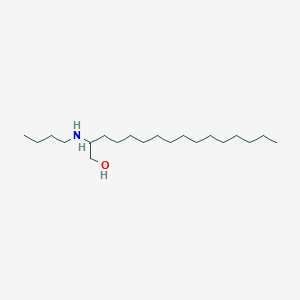
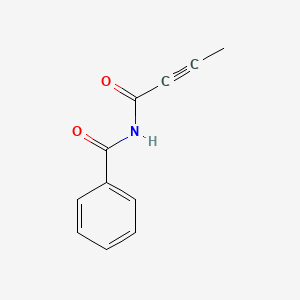
![4,4-dimethyl-14-(2-morpholin-4-ylethyl)-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B12616875.png)
